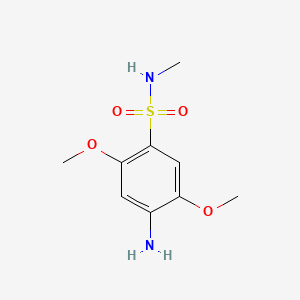

4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4S/c1-11-16(12,13)9-5-7(14-2)6(10)4-8(9)15-3/h4-5,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISVVDNATRQDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068507 | |

| Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49701-24-8 | |

| Record name | 4-Amino-2,5-dimethoxy-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49701-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049701248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,5-dimethoxy-N-methylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-2,5-dimethoxy-N-methylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMB7RWW37D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide physical properties

An In-depth Technical Guide to the Physical Properties of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1][2] The physicochemical properties of any active pharmaceutical ingredient (API) are fundamental to its development, influencing everything from formulation and stability to its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

This guide provides a comprehensive overview of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only established data but also the causality behind experimental choices and detailed protocols for property determination. Our approach is grounded in the principle that robust characterization is the bedrock of successful drug development.

Identity and Core Characteristics

The foundational step in characterizing any compound is to confirm its identity and fundamental properties. These data serve as the initial benchmark for purity and consistency across batches.

The compound, with the Chemical Abstracts Service (CAS) number 49701-24-8, is a white solid or powder in its pure form.[3][4][5] Its structural and molecular details are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 49701-24-8 | [3][6] |

| Molecular Formula | C₉H₁₄N₂O₄S | [3][5][6] |

| Molecular Weight | 246.28 g/mol | [3][5][6] |

| Appearance | White Powder / Solid | [4][5] |

| Predicted Density | 1.294 g/cm³ | [4][7] |

Thermal Properties: Melting Point Analysis

The melting point is a critical physical property that provides a dual insight: it is a characteristic constant for a pure substance and a sensitive indicator of purity. For a pure crystalline solid, the melting point is sharp, occurring over a narrow range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[8]

For this compound, the reported melting point is 223°C .[3][4]

Experimental Protocol: Melting Point Determination

The following protocol describes a standard method using a modern digital melting point apparatus, which offers precise temperature control and observation.[9]

Objective: To accurately determine the melting point range of a solid sample.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and homogenous. If necessary, gently grind a small amount of the compound into a fine powder using a mortar and pestle.[10][11]

-

Take a capillary tube, sealed at one end, and dip the open end into the powdered sample.

-

Gently tap the tube on a hard surface to pack the sample into the sealed end, aiming for a column height of approximately 3 mm.[8]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Place the thermometer or temperature probe into its designated well.[9]

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.

-

Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8] This slow rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts into a liquid (T₂).[9][11]

-

The melting point is reported as the range T₁ - T₂.

-

-

Post-Analysis:

-

Allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container.

-

Ionization and Solubility

For a compound to be considered for pharmaceutical development, its aqueous solubility and ionization state at physiological pH (pKa) are of paramount importance. These properties govern dissolution, absorption, and interaction with biological targets.[12][13]

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[14] Sulfonamides contain an acidic proton on the sulfonamide nitrogen, and the aromatic amine group is basic. The interplay of these ionizable groups dictates the molecule's charge and, consequently, its solubility and ability to cross biological membranes.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa value(s) of the compound by monitoring pH changes during titration with a strong acid or base.

Methodology:

-

Preparation:

-

Accurately prepare a standard solution of the compound (e.g., 1 mM) in a suitable solvent. If solubility in water is low, a co-solvent system (e.g., water-methanol) may be required.

-

Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).[15]

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

-

Titration:

-

Place a known volume of the compound's solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

To determine the pKa of the basic amine, titrate with the standardized HCl solution. To determine the pKa of the acidic sulfonamide proton, titrate with the standardized NaOH solution.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[15]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point. This is the flattest region of the buffer zone or the inflection point on a derivative plot (ΔpH/ΔV vs. V).

-

Solubility

Solubility is a key determinant of a drug's bioavailability.[17] The solubility of sulfonamides can vary significantly depending on their substitution pattern and the pH of the medium, a direct consequence of their pKa values.[1] Generally, the ionized form of a drug is more soluble in aqueous media than the neutral form.

A comprehensive solubility profile should be determined in various media relevant to drug development, including:

-

Water

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Simulated gastric fluid (pH ~1.2)

-

Simulated intestinal fluid (pH ~6.8)

Spectroscopic Profile for Structural Confirmation

Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous structural confirmation and identification of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.[18]

-

¹H NMR: Protons on aromatic rings typically resonate in the downfield region of 6.5-8.0 ppm.[19][20] For this compound, one would expect to see:

-

Two singlets in the aromatic region for the two non-equivalent aromatic protons.

-

Two singlets for the two distinct methoxy (-OCH₃) groups.

-

A signal for the N-methyl (-NH-CH₃) protons, likely a doublet if coupled to the NH proton, or a singlet.

-

A broad signal for the primary amine (-NH₂) protons.

-

A signal for the sulfonamide (-SO₂NH-) proton. The integration of these signals would correspond to the number of protons in each environment.[21]

-

-

¹³C NMR: Aromatic carbons typically absorb in the 120-150 ppm range.[19] The proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[18] Key expected absorptions for this compound include:[22]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3500-3300 (two bands) | Medium |

| Sulfonamide | N-H Stretch | 3350-3250 | Medium, broad |

| Aromatic C-H | C-H Stretch | 3100-3000 | Weak-Medium |

| Sulfonamide | S=O Asymmetric Stretch | 1350-1300 | Strong |

| Sulfonamide | S=O Symmetric Stretch | 1170-1150 | Strong |

| Aryl Ether | C-O Stretch | 1270-1230 | Strong |

| Aromatic Ring | C=C Stretch | 1620-1450 | Medium-Strong |

The two strong, distinct peaks for the S=O stretches are highly characteristic of the sulfonamide group.[18][23]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.[2] Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

For sulfonamides, a common and characteristic fragmentation pathway upon collision-induced dissociation (CID) is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units.[24][25][26] Further fragmentation of the benzenesulfonamide core can also occur, providing additional structural confirmation.[24][27]

Conclusion

The physical properties of this compound—its melting point, pKa, solubility, and spectroscopic profile—are integral to its identity, purity, and potential as a research tool or drug candidate. This guide has outlined these key characteristics and provided the foundational experimental workflows required for their determination. A rigorous and systematic approach to physicochemical characterization, as detailed herein, is essential for advancing chemical compounds from the laboratory to potential application, ensuring both scientific integrity and reproducibility.

References

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides | Journal of the American Society for Mass Spectrometry - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]

- Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2013). Journal of the American Society for Mass Spectrometry, 24(8), 1243-1250.

- Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-13.

-

Aromatics - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 6, 2026, from [Link]

- Synthesis, Mechanism of action And Characterization of Sulphonamide. (2024).

- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018). Future Medicinal Chemistry, 10(12), 1445-1464.

-

Melting point determination. (n.d.). Retrieved January 6, 2026, from [Link]

- Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (1990). Journal of Antimicrobial Chemotherapy, 26(3), 329-340.

-

Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube. Retrieved January 6, 2026, from [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

How To Determine Melting Point Of Organic Compounds? (2025, January 31). YouTube. Retrieved January 6, 2026, from [Link]

- Determination of pKa Values by Liquid Chromatography. (2003). LCGC North America, 21(11).

-

Melting Point Determination Lab Protocol. (n.d.). Studylib. Retrieved January 6, 2026, from [Link]

- Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2010). Journal of the American Society for Mass Spectrometry, 21(10), 1731-1739.

- Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. (1967). Chemical and Pharmaceutical Bulletin, 15(4), 502-510.

-

Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved January 6, 2026, from [Link]

-

4-amino 2:5 Dimethoxy N.methyl Sulphonamide. (n.d.). Tradeindia. Retrieved January 6, 2026, from [Link]

- Selected physicochemical properties of the sulfonamide antibiotics. (2014). Environmental Science and Pollution Research, 21(4), 2659-2669.

- [Physicochemical and biological studies on sulfonamides. 1. Pharmacologically interesting physicochemical characteristics of 21 sulfonamides and 6 sulfonamide metabolites]. (1963). Arzneimittelforschung, 13, 81-88.

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 6, 2026, from [Link]

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Journal of Research in Pharmacy, 28(2), 990-996.

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved January 6, 2026, from [Link]

-

pKa and log p determination. (2017, March 29). Slideshare. Retrieved January 6, 2026, from [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). International Journal of Innovative Research and Scientific Studies, 8(4), 841-857.

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of Mass Spectrometry, 43(11), 1547-1555.

-

Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2014). Journal of Mass Spectrometry, 49(12), 1269-1277.

- Infrared Spectra of Sulfones and Related Compounds. (1954). Analytical Chemistry, 26(7), 1186-1190.

-

Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved January 6, 2026, from [Link]

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (2013). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Supporting Informations. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

- The infrared spectra of some sulphonamides. (1955). Journal of the Chemical Society (Resumed), 669.

-

4-Amino-2,5-Dimethoxy-N-Methyl-BenzeneSulfonamide. (2024, April 9). ChemBK. Retrieved January 6, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-amino 2:5 Dimethoxy N.methyl Sulphonamide - Cas No: 49701-24-8 at Best Price in Mumbai | H. Ramesh Kumar [tradeindia.com]

- 5. This compound [cymitquimica.com]

- 6. Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | C9H14N2O4S | CID 170801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. youtube.com [youtube.com]

- 9. pennwest.edu [pennwest.edu]

- 10. studylib.net [studylib.net]

- 11. byjus.com [byjus.com]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijirss.com [ijirss.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. instanano.com [instanano.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Elucidating the Molecular Architecture of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Drug Development Professionals

The target molecule, with a molecular formula of C₉H₁₄N₂O₄S and a monoisotopic mass of 246.0674 Da, presents several key structural features for spectroscopic investigation: a substituted benzene ring, a primary amine, two methoxy groups, and an N-methylated sulfonamide.[1][2][3] Our journey will systematically probe these features, building the molecular picture piece by piece.

Logical Workflow for Structure Elucidation

The process begins with techniques that provide broad, foundational information (like molecular mass and functional groups) and progresses to highly detailed methods that map the precise atomic connectivity and spatial arrangement.

Caption: A logical workflow for structure elucidation from synthesis to final confirmation.

Part 1: Mass Spectrometry - Confirming Mass and Probing Fragmentation

Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight, providing a crucial check against the synthetic target. High-resolution mass spectrometry (HRMS) is non-negotiable as it provides the accurate mass required to calculate the elemental composition, significantly constraining potential molecular formulas. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation, offering pieces of the structural puzzle that corroborate the proposed connectivity. Aromatic sulfonamides exhibit characteristic fragmentation patterns, including the loss of SO₂ and cleavage of the S-N bond.[4][5][6]

Trustworthiness: The protocol's self-validating nature comes from matching the observed accurate mass to the theoretical mass of C₉H₁₄N₂O₄S within a narrow tolerance (< 5 ppm) and ensuring the major fragments observed in the MS/MS spectrum are chemically plausible losses from the parent ion.

Predicted High-Resolution MS and MS/MS Fragmentation Data

| m/z (Predicted) | Ion Formula | Identity / Loss | Mechanistic Rationale |

| 247.0752 | [C₉H₁₅N₂O₄S]⁺ | [M+H]⁺ | Protonated parent molecule. |

| 183.0847 | [C₉H₁₃N₂O₂]⁺ | [M+H - SO₂]⁺ | A common fragmentation pathway for aromatic sulfonamides involving rearrangement and elimination of sulfur dioxide.[5][7] |

| 155.0531 | [C₈H₉NO₂S]⁺ | [M+H - CH₃NH₂]⁺ | Cleavage of the N-methylamine from the sulfonamide group. |

| 92.0495 | [C₆H₆N]⁺ | [Fragment from SO₂ loss] | Further fragmentation after the initial SO₂ loss can lead to an anilide-type anion in negative mode, with a corresponding cation in positive mode.[6][8] |

Experimental Protocol: LC-HRMS/MS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture. Dilute 100-fold for a final concentration of ~10 µg/mL.

-

Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode:

-

Full Scan (MS1): Scan range m/z 100-500, resolution > 60,000.

-

Data-Dependent MS/MS (MS2): Isolate the most intense ion from the MS1 scan (the predicted [M+H]⁺) and fragment using collision-induced dissociation (CID) with normalized collision energy of 20-40 eV.

-

-

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy provides a rapid, non-destructive "fingerprint" of the molecule's functional groups. For our target, we anticipate characteristic vibrations for the N-H bonds of the primary amine and the sulfonamide, the S=O bonds of the sulfonamide, the C-O bonds of the methoxy ethers, and the C=C bonds of the aromatic ring. The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature.[9][10]

Trustworthiness: The validation lies in observing absorption bands within the expected frequency ranges for all proposed functional groups. The absence of unexpected strong bands (e.g., a carbonyl C=O stretch) provides evidence against alternative structures.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3450 - 3350 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂)[10][11] |

| ~3300 | Medium | N-H Stretch | Sulfonamide (-SO₂NH-) |

| 2950 - 2850 | Medium | C-H Stretch | Methoxy & Methyl C-H |

| 1620 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂)[9] |

| ~1510 | Strong | C=C Stretch | Aromatic Ring |

| 1350 - 1310 | Strong | Asymmetric SO₂ Stretch | Sulfonamide (-SO₂-)[12] |

| 1170 - 1150 | Strong | Symmetric SO₂ Stretch | Sulfonamide (-SO₂-)[12] |

| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the ATR crystal.

-

Data Acquisition:

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Apply pressure to the sample using the anvil to ensure good contact.

-

Collect the spectrum over a range of 4000-600 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction and baseline correction using the spectrometer software.

Part 3: Nuclear Magnetic Resonance (NMR) - Mapping the Molecular Skeleton

Expertise & Experience: NMR is the cornerstone of structure elucidation, providing definitive information about the carbon-hydrogen framework.[13] 1D NMR (¹H and ¹³C) identifies the unique chemical environments of each nucleus, while 2D NMR experiments (COSY, HSQC, HMBC) reveal through-bond connectivities, allowing us to piece the structure together unambiguously. For this molecule, the substitution pattern on the aromatic ring will be a key puzzle solved by NMR.

Trustworthiness: The system is self-validating through the consistency of the entire dataset. For example, a proton signal assigned via its HSQC correlation to a carbon must also show HMBC correlations to other carbons that are consistent with the proposed structure. Every piece of data must support every other piece.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | s | 1H | H-6 | Aromatic proton deshielded by adjacent SO₂ group. |

| ~6.50 | s | 1H | H-3 | Aromatic proton shielded by ortho/para NH₂ and OCH₃ groups. |

| ~7.60 | q | 1H | SO₂NH | Exchangeable proton, coupling to the N-CH₃ may be observed. |

| ~5.00 | s (broad) | 2H | NH₂ | Exchangeable protons of the primary amine. |

| ~3.85 | s | 3H | 5-OCH₃ | Methoxy group protons. |

| ~3.80 | s | 3H | 2-OCH₃ | Methoxy group protons, slightly different environment. |

| ~2.50 | d | 3H | N-CH₃ | Methyl group coupled to the sulfonamide N-H. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152.0 | C-2 | Aromatic carbon attached to OCH₃, deshielded. |

| ~148.0 | C-5 | Aromatic carbon attached to OCH₃, deshielded. |

| ~140.0 | C-4 | Aromatic carbon attached to NH₂, deshielded. |

| ~125.0 | C-1 | Aromatic carbon attached to SO₂ group. |

| ~115.0 | C-6 | Aromatic carbon attached to H. |

| ~98.0 | C-3 | Aromatic carbon attached to H, strongly shielded by ortho/para donors. |

| ~56.5 | 5-OC H₃ | Methoxy carbon. |

| ~56.0 | 2-OC H₃ | Methoxy carbon. |

| ~29.0 | N-C H₃ | N-methyl carbon. |

Key 2D NMR Correlations (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting the isolated spin systems. It reveals correlations between protons and carbons that are typically 2 or 3 bonds apart.

Caption: Key expected HMBC correlations for assigning the aromatic substitution pattern.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer to a 5 mm NMR tube.

-

1D Spectra Acquisition:

-

Acquire a ¹H NMR spectrum. Ensure proper shimming for high resolution.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons. This is critical for connecting fragments.

-

(Optional) NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations, useful for confirming spatial proximity of groups.

-

Part 4: X-Ray Crystallography - The Definitive Confirmation

Expertise & Experience: While the combination of MS and NMR provides an exceptionally high degree of confidence in the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[14][15] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and conformation. This technique is the gold standard for absolute structure confirmation.[16][17]

Trustworthiness: A successful crystal structure determination with a low R-factor (a measure of the agreement between the experimental data and the fitted model) is considered irrefutable evidence of the molecular structure.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth:

-

Grow single crystals of sufficient quality. A common method is slow evaporation of a saturated solution.

-

Screen various solvents (e.g., ethanol, ethyl acetate, acetone, or mixtures) to find conditions that yield diffraction-quality crystals.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

-

Use a modern diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα radiation) to collect a full sphere of diffraction data.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the structure using direct methods or other algorithms to locate the positions of the atoms.

-

Refine the structural model against the experimental data to optimize atomic positions, and thermal parameters, and to achieve the best possible fit.

-

Conclusion: An Integrated and Authoritative Assignment

The structural elucidation of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide is achieved not by a single experiment, but by the overwhelming consensus of orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental composition. Infrared spectroscopy verifies the presence of all key functional groups. A full suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray diffraction provides an unassailable 3D model of the molecule. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, delivering a trustworthy and authoritative structural assignment essential for drug development and regulatory submission.

References

-

Title: Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides | Journal of the American Society for Mass Spectrometry Source: ACS Publications URL: [Link]

-

Title: Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides Source: SpringerLink URL: [Link]

-

Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: ResearchGate URL: [Link]

-

Title: 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution Source: ResearchGate URL: [Link]

-

Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL: [Link]

-

Title: Absolute Configuration of Small Molecules by Co‐Crystallization Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Small molecule crystallography Source: Excillum URL: [Link]

-

Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions Source: ResearchGate URL: [Link]

-

Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: IntechOpen URL: [Link]

-

Title: Different type of amines in FT-IR spectroscopy Source: analyzetest.com URL: [Link]

-

Title: The use of X-ray crystallography to determine absolute configuration Source: ResearchGate URL: [Link]

-

Title: Organic Nitrogen Compounds II: Primary Amines Source: Spectroscopy Online URL: [Link]

-

Title: Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: The Royal Society of Chemistry URL: [Link]

-

Title: Difference between Primary Secondary and Tertiary Amines Via FTIR Source: Spectrabase URL: [Link]

-

Title: Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides Source: PubMed URL: [Link]

-

Title: IH NMR (300 MHz, CDC13) 1,4-Dimethoxybenzene -6.832 Source: Chegg.com URL: [Link]

-

Title: 4-Amino-2,5-Dimethoxy-N-Methyl-BenzeneSulfonamide Source: ChemBK URL: [Link]

-

Title: Reactions of two primary aromatic amines in modified supercritical carbon dioxide to synthesize sulfonamides Source: ResearchGate URL: [Link]

-

Title: Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures Source: PubMed URL: [Link]

-

Title: Synthesis and characterization of some sulfonamide dervatives Source: Research India Publications URL: [Link]

-

Title: 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide Source: dye-intermediates.com URL: [Link]

-

Title: Structure Elucidation and NMR Source: Hypha Discovery URL: [Link]

Sources

- 1. Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | C9H14N2O4S | CID 170801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide [dyestuffintermediates.com]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. analyzetest.com [analyzetest.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. ripublication.com [ripublication.com]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. rigaku.com [rigaku.com]

- 15. excillum.com [excillum.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analytical characterization of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical protocols to serve as a robust framework for compound verification and quality control.

The structural identity of a synthesized molecule is unequivocally established through a combination of analytical techniques. This guide explains the causality behind expected spectral features and provides detailed, self-validating experimental protocols to ensure reliable and reproducible results.

Molecular Structure and Overview

This compound (C₉H₁₄N₂O₄S) is a substituted benzenesulfonamide derivative.[1] Its structure, confirmed by its IUPAC name and SMILES string (CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N)OC), features a highly substituted aromatic ring containing an amino group, two methoxy groups, and an N-methylsulfonamide moiety.[1] The precise arrangement of these functional groups gives rise to a unique spectroscopic fingerprint, which is critical for its unambiguous identification.

The following diagram illustrates the chemical structure and numbering scheme used for spectral assignments in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are required for complete structural verification.

Predicted ¹H NMR Spectral Data

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing power for polar molecules like sulfonamides and its ability to allow for the observation of exchangeable protons (e.g., -NH₂ and -NH).[2]

The predicted ¹H NMR spectrum in DMSO-d₆ would exhibit distinct signals corresponding to each unique proton environment in the molecule. The electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the sulfonamide group significantly influence the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |

| Ar-H (position 3) | ~ 7.3 | Singlet (s) | 1H | This proton is ortho to the electron-withdrawing sulfonamide group, shifting it downfield. It has no adjacent protons, resulting in a singlet. |

| Ar-H (position 6) | ~ 6.4 | Singlet (s) | 1H | Positioned between two strong electron-donating groups (-NH₂ and -OCH₃), this proton is heavily shielded and appears significantly upfield. It has no adjacent protons. |

| -NH₂ (amine) | ~ 5.0 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole effects of the nitrogen atom and chemical exchange. |

| -OCH₃ (position 2) | ~ 3.8 | Singlet (s) | 3H | Methoxy group at position 2 is deshielded by the adjacent sulfonamide group, appearing slightly more downfield than the other methoxy group. |

| -OCH₃ (position 5) | ~ 3.7 | Singlet (s) | 3H | Methoxy group at position 5 is less influenced by the sulfonamide group. |

| -NH- (sulfonamide) | ~ 7.5 - 8.0 | Quartet (q) | 1H | The sulfonamide proton signal is often broad and its chemical shift is sensitive to solvent and concentration. It will couple with the adjacent N-methyl protons. |

| -CH₃ (N-methyl) | ~ 2.5 | Doublet (d) | 3H | The methyl protons are coupled to the adjacent sulfonamide -NH proton, resulting in a doublet. This signal would appear as a singlet upon D₂O exchange. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C4 (Ar-C-NH₂) | ~ 152 | Carbon attached to the strongly electron-donating amino group appears significantly downfield. |

| C2, C5 (Ar-C-OCH₃) | ~ 145 - 150 | Carbons bonded to the methoxy groups are also deshielded and appear downfield. Two distinct signals are expected. |

| C1 (Ar-C-SO₂) | ~ 125 | The carbon attached to the sulfonamide group. |

| C3 (Ar-C-H) | ~ 118 | Aromatic CH carbon. |

| C6 (Ar-C-H) | ~ 100 | This carbon is shielded by both ortho and para electron-donating groups, causing a significant upfield shift. |

| -OCH₃ (position 2) | ~ 57 | Methoxy carbons typically appear in this region. |

| -OCH₃ (position 5) | ~ 56 | A distinct signal for the second methoxy carbon is expected. |

| -CH₃ (N-methyl) | ~ 29 | The N-methyl carbon is found in the aliphatic region. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh and dissolve 10-20 mg of the synthesized this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. A higher field strength provides better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic singlets.

-

¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). An adequate number of scans (typically several thousand) and a relaxation delay of 2 seconds are necessary to obtain good quality spectra for all carbon signals.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Assignment |

| N-H Stretch (Amine) | 3450 - 3300 | Medium | The primary amine (-NH₂) typically shows two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations. |

| N-H Stretch (Sulfonamide) | 3350 - 3250 | Medium | A single, often broad peak for the secondary sulfonamide N-H stretch.[2] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Weak | Characteristic stretching vibrations for C-H bonds on the aromatic ring.[2] |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | Symmetric and asymmetric stretching vibrations of the methyl groups (-OCH₃ and -NCH₃). |

| C=C Stretch (Aromatic) | 1620 - 1450 | Medium-Strong | Multiple sharp peaks corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[2] |

| S=O Stretch (Sulfonamide) | 1350-1300 & 1170-1150 | Strong | Two very strong and distinct peaks are the hallmark of a sulfonamide group, corresponding to the asymmetric and symmetric S=O stretches, respectively.[2][3] |

| C-N Stretch (Aromatic Amine) | 1340 - 1250 | Medium-Strong | Stretching vibration of the aryl C-N bond.[2] |

| C-O Stretch (Aryl Ether) | 1270-1230 & 1050-1000 | Strong | Asymmetric and symmetric C-O-C stretching vibrations from the two methoxy groups.[2] |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) reveals structural information through fragmentation patterns.

Predicted Mass Spectrometry Data

The molecular formula C₉H₁₄N₂O₄S corresponds to a monoisotopic mass of 246.0674 Da.[1]

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is the preferred method for this class of compounds, as the amine and sulfonamide nitrogens can be readily protonated.

-

Expected Parent Ion: The primary ion observed in the full scan mass spectrum will be the protonated molecule, [M+H]⁺, at m/z 247.0752.

-

High-Resolution MS: An exact mass measurement of the parent ion should be within 5 ppm of the theoretical value (247.0752) to confidently confirm the elemental composition C₉H₁₅N₂O₄S⁺.

-

Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion [M+H]⁺ would likely lead to characteristic fragment ions. The primary fragmentation pathways involve the cleavage of the C-S and S-N bonds.

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition:

-

Full Scan MS: Acquire data in positive ESI mode over a mass range of m/z 50-500 to identify the [M+H]⁺ ion.

-

MS/MS: Perform product ion scans on the isolated parent ion (m/z 247.1) to obtain the fragmentation pattern.[2]

-

-

Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical value. Analyze the fragmentation pattern to confirm the connectivity of the molecular structure.

Integrated Workflow for Compound Verification

A logical and sequential workflow is crucial for the definitive identification of a synthesized compound. The process should integrate synthesis, purification, and multi-technique spectroscopic analysis.

Caption: Workflow for synthesis, purification, and analytical confirmation.[2]

Conclusion

The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed framework of the expected spectroscopic data and the robust protocols required for their acquisition. By comparing experimentally obtained data with the predictive values and characteristic patterns outlined herein, researchers can achieve unambiguous confirmation of the molecular structure, ensuring the identity, purity, and quality of the compound for its intended application.

References

-

PubChem. (n.d.). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Informations. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide (CAS 49701-24-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide, registered under CAS number 49701-24-8, is a sulfonamide derivative with a unique substitution pattern that makes it a compound of interest in various chemical and pharmaceutical research areas.[1][2] Its structure, featuring an aromatic amine, two methoxy groups, and an N-methylated sulfonamide moiety, provides a scaffold for diverse chemical modifications and potential biological activity.[1] This technical guide offers a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its synthesis and potential applications.

Chemical Identity and Structure

The unambiguous identification of a compound is paramount for any scientific investigation. 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide is structurally defined by a benzene ring substituted with an amino group at position 4, two methoxy groups at positions 2 and 5, and an N-methylbenzenesulphonamide group at position 1.

-

IUPAC Name: 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide[3]

-

Canonical SMILES: CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N)OC[3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for its handling, formulation, and development. The following table summarizes the known and predicted properties of 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide.

| Property | Value | Source |

| Appearance | White Powder | [1] |

| Melting Point | 223°C (minimum) | [4][7] |

| Boiling Point (Predicted) | 444.1 °C at 760 mmHg | [1][8] |

| Density (Predicted) | 1.294 g/cm³ | [1][8] |

| Flash Point (Predicted) | 222.4 °C | [1][8] |

| pKa (Predicted) | 12.15 ± 0.50 | [1] |

| XLogP3 (Predicted) | 0.1 | [3] |

| Vapor Pressure (Predicted) | 4.41E-08 mmHg at 25°C | [1] |

| Refractive Index (Predicted) | 1.545 | [1][8] |

Synthesis and Purification

General Synthetic Workflow

Caption: General workflow for the synthesis of 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide.

Experimental Protocol: A Representative Synthesis

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.

Step 1: Chlorosulfonation of 2,5-Dimethoxyaniline

-

In a fume hood, cool a solution of 2,5-dimethoxyaniline in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) to 0-5 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Collect the precipitated solid, which is the intermediate sulfonyl chloride, by vacuum filtration and wash with cold water.

Step 2: Amination with Methylamine

-

Suspend the crude 4-amino-2,5-dimethoxybenzene-1-sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran or dioxane).

-

Cool the suspension in an ice bath and add an aqueous solution of methylamine (excess) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure.

-

Treat the residue with water and collect the solid product by filtration.

Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity.[9]

Spectroscopic Characterization

The structural elucidation and confirmation of 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR)

-

Predicted Chemical Shifts (in DMSO-d₆):

-

-NH₂ protons: A broad singlet.

-

Aromatic protons: Two singlets in the aromatic region.

-

-OCH₃ protons: Two distinct singlets for the two methoxy groups.

-

-NH- (sulfonamide) proton: A singlet, potentially exchangeable with D₂O.

-

-NCH₃ protons: A singlet or a doublet depending on the coupling with the sulfonamide proton.[9]

-

¹³C NMR (Carbon NMR)

-

The spectrum is expected to show distinct signals for each of the nine carbon atoms in the molecule, with the chemical shifts influenced by the electron-donating and -withdrawing effects of the substituents.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and interpret the chemical shifts, multiplicities, and integration to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3400-3200 | Medium, two bands |

| C-H Stretch (Aromatic) | 3100-3000 | Weak to Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Weak to Medium |

| S=O Stretch (Sulfonamide) | 1350-1300 (asymmetric) | Strong |

| S=O Stretch (Sulfonamide) | 1170-1150 (symmetric) | Strong |

| C-N Stretch (Aromatic Amine) | 1340-1250 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1270-1230 (asymmetric) | Strong |

| C-O Stretch (Aryl Ether) | 1050-1000 (symmetric) | Strong |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.[9]

-

Instrumentation: Use a standard FTIR spectrometer.[9]

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[9]

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight and purity of the compound.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL and then dilute to the low µg/mL range with the mobile phase.[9]

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[9]

-

LC Conditions:

-

MS Conditions:

-

Ionization Mode: Positive ion mode ESI is generally effective for this class of compounds.[9]

-

Data Acquisition: Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.

-

-

Data Analysis: The mass spectrum should show a prominent peak corresponding to the calculated mass of the protonated molecule (C₉H₁₅N₂O₄S⁺), which is approximately 247.07.

Caption: A logical workflow for the analytical confirmation of 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide.

Potential Applications and Biological Relevance

4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide is primarily utilized as an intermediate in the synthesis of pigments and dyes.[1] However, the sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutic agents.[10]

Sulfonamides are known to exhibit a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties. A significant number of sulfonamide-containing drugs act as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[10] The specific substitution pattern of 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide makes it a candidate for investigation as a potential modulator of biological targets. Further research is warranted to explore its bioactivity and potential therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics, synthesis, and analytical methodologies for 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide (CAS 49701-24-8). The information presented herein serves as a valuable resource for researchers and scientists working with this compound, facilitating its proper handling, characterization, and exploration in various scientific disciplines, from materials science to drug discovery.

References

-

Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. PubChem. Available at: [Link]

-

Cas 49701-24-8, 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide | lookchem. LookChem. Available at: [Link]

- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. 2018;23(5):1077.

-

Supporting information: - The Royal Society of Chemistry. Available at: [Link]

-

4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide - Local Pharma Guide. Local Pharma Guide. Available at: [Link]

-

4-Amino-2,5-Dimethoxy-N-Methyl-BenzeneSulfonamide - ChemBK. ChemBK. Available at: [Link]

-

4-amino-2,5-dimethoxy-n-methylbenzenesulphonamide CAS NO.49701-24-8 - LookChem. LookChem. Available at: [Link]

- CN112521318A - Preparation method of amisulpride important intermediate - Google Patents. Google Patents.

-

Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed. PubMed. Available at: [Link]

-

FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. ResearchGate. Available at: [Link]

-

2,5-dimethoxy-N-[(isobutylamino)(methylthio)methylene]benzenesulfonamide - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]

-

Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC - NIH. National Institutes of Health. Available at: [Link]

- 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. 2000;5(3):434-445.

-

Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - MDPI. MDPI. Available at: [Link]

-

LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - CORE. CORE. Available at: [Link]

-

4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide - SIELC Technologies. SIELC Technologies. Available at: [Link]

-

4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide | CAS: 49701-24-8. FINETECH INDUSTRY LIMITED. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS # 49701-24-8, 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide, N-Methyl-4-amino-2,5-dimethoxybenzenesulfonamide - chemBlink [chemblink.com]

- 3. Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | C9H14N2O4S | CID 170801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [cymitquimica.com]

- 6. 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide | CAS: 49701-24-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 4-amino-2,5-dimethoxy-n-methylbenzenesulphonamide, CasNo.49701-24-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Predicted Mechanism of Action for Dimethoxy-Substituted Sulfonamides and a Roadmap for Experimental Validation

A Technical Guide for Drug Development Professionals

Section 1: The Sulfonamide Scaffold: A Foundation of Therapeutic Diversity

The sulfonamide functional group (—SO₂NH₂) is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of therapeutic agents.[1][2][3] From their historical inception as antibacterial agents to their contemporary roles in treating complex diseases, sulfonamides have demonstrated a unique ability to interact with a diverse set of biological targets.[2][4]

1.1. Established Mechanisms of Action: A Tale of Two Targets

The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5][6] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides effectively halt bacterial DNA synthesis and replication.[4]

Beyond their antimicrobial prowess, a significant class of sulfonamides acts as potent inhibitors of carbonic anhydrases (CAs).[7][8] These ubiquitous zinc-containing metalloenzymes play a critical role in pH regulation, CO₂ transport, and electrolyte balance.[8][9][10] The sulfonamide moiety directly coordinates with the catalytic Zn(II) ion in the active site, disrupting the enzyme's function.[9][11][12] This inhibitory action is the basis for their use as diuretics, anti-glaucoma agents, and increasingly, as anticancer therapeutics targeting tumor-associated CA isoforms that control pH in the tumor microenvironment.[7][9][10]

1.2. The Influence of Dimethoxy Substitution: Predicting a New Trajectory

The introduction of dimethoxy substituents onto the aromatic ring of a sulfonamide is predicted to significantly alter its physicochemical properties and, consequently, its biological activity. Methoxy groups are electron-donating, which can influence the acidity of the sulfonamide nitrogen and the molecule's overall binding energetics.[13][14] While some studies have explored the biological activities of methoxy-substituted sulfonamides, a definitive, unifying mechanism of action remains to be elucidated.[1][13][15][16] This guide proposes a primary and a secondary hypothesis for the mechanism of action of this specific chemical class, coupled with a rigorous experimental framework for validation.

Section 2: A Multi-Target Hypothesis for Dimethoxy-Substituted Sulfonamides

We postulate that dimethoxy-substituted sulfonamides exert their biological effects through a multi-target mechanism, primarily centered on enhanced carbonic anhydrase inhibition and potentially extending to off-target kinase modulation.

2.1. Primary Hypothesis: Selective Carbonic Anhydrase Isoform Inhibition

The core prediction is that the dimethoxy groups will enhance the binding affinity and/or selectivity of the sulfonamide for specific carbonic anhydrase isoforms, particularly tumor-associated isoforms like CA IX and XII.

-

Rationale: The electron-donating nature of the methoxy groups can increase the electron density on the sulfonamide nitrogen, potentially strengthening its coordination with the active site zinc ion.[12] Furthermore, the specific positioning of these groups could facilitate favorable interactions with amino acid residues lining the active site cavity, leading to isoform-specific inhibition.[10][11]

-

Predicted Downstream Effects: Inhibition of tumor-associated CAs disrupts the delicate pH balance in cancer cells, leading to intracellular acidification and extracellular alkalinization. This pH dysregulation can trigger apoptosis, inhibit proliferation, and reduce the metastatic potential of cancer cells.[7][10]

2.2. Secondary Hypothesis: Off-Target Kinase Inhibition

A growing body of evidence suggests that the sulfonamide scaffold can act as a "hinge-binder" in the ATP-binding pocket of various protein kinases.[17][18][19] Several sulfonamide-containing drugs have been developed as potent kinase inhibitors for cancer therapy.[17][18][20]

-

Rationale: The structural framework of a dimethoxy-substituted sulfonamide may bear sufficient resemblance to known kinase inhibitors, allowing it to compete with ATP for binding. This could lead to the inhibition of key signaling pathways that are often dysregulated in diseases like cancer.[19]

-

Potential Kinase Targets: Plausible targets include receptor tyrosine kinases like VEGFR-2, which are crucial for angiogenesis, or intracellular kinases like FAK or members of the MAPK pathway, which regulate cell growth and survival.[17][20]

2.3. Visualizing the Predicted Pathways

The following diagrams illustrate the proposed primary and secondary mechanisms of action.

Caption: Predicted primary and secondary mechanisms of action.

Section 3: A Step-by-Step Guide to Experimental Validation

To rigorously test these hypotheses, a phased experimental approach is essential. This workflow is designed to move from broad target identification to specific mechanistic validation.[21][22][23]

Caption: A logical workflow for mechanism of action validation.

3.1. Phase 1: Target Identification and Engagement

The initial step is to determine if the compound physically interacts with proteins within a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular environment.[24][25] It relies on the principle that ligand binding stabilizes a target protein, increasing its melting temperature (Tₘ).[26][27]

-

Cell Culture and Treatment: Culture relevant cells (e.g., cancer cell lines known to overexpress CA IX or specific kinases) to 70-80% confluency. Treat cells with the dimethoxy-substituted sulfonamide or vehicle control (DMSO) for 1-2 hours.[25]

-

Heat Shock: Harvest and wash the cells. Resuspend in PBS and aliquot into PCR tubes. Heat the cell suspensions across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[25]

-

Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[25]

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.[25]

-

Detection and Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of a specific target protein (e.g., CA IX) remaining in the soluble fraction at each temperature using Western blotting.[25][28] A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.[25]

3.2. Phase 2: In Vitro Mechanistic Assays

Once target engagement is confirmed, the next step is to quantify the inhibitory activity of the compound against the identified targets.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of specific CA isoforms.[29][30] A common method involves monitoring the CA-catalyzed hydrolysis of p-nitrophenyl acetate.[8]

-

Reagent Preparation: Prepare a Tris-sulfate buffer (pH 7.6), a solution of the purified CA enzyme (e.g., recombinant human CA IX), the substrate (p-nitrophenyl acetate), and various concentrations of the test compound.[8]

-

Reaction Setup: In a 96-well plate, add the buffer, the test compound (or inhibitor control like Acetazolamide), and the enzyme solution. Pre-incubate for 10 minutes at room temperature.[8][31]

-

Initiate Reaction: Add the substrate to all wells to start the reaction.[31]

-

Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 60 minutes) at room temperature.[31] The rate of p-nitrophenol production is proportional to the enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.[31]

| Compound | Target | IC₅₀ (nM) |

| Dimethoxy-Sulfonamide X | hCA II | Experimental Value |

| Dimethoxy-Sulfonamide X | hCA IX | Experimental Value |

| Acetazolamide (Control) | hCA II | Reference Value |

| Acetazolamide (Control) | hCA IX | Reference Value |

| Caption: Example table for presenting CA inhibition data. |

3.3. Phase 3: Cellular and Phenotypic Assays

The final phase connects target inhibition to a cellular response, confirming the biological relevance of the in vitro findings.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

Western blotting is a fundamental technique used to detect changes in the expression and phosphorylation status of proteins in a signaling pathway.[32][33][34]

-

Cell Culture and Treatment: Seed appropriate cells and grow to 70-80% confluency. Serum-starve the cells if necessary to reduce basal signaling, then treat with various concentrations of the dimethoxy-substituted sulfonamide for a defined period.[32]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[32]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.[35]

-

Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.[32][34]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[34]

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[34] Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., phospho-ERK, total-ERK, cleaved Caspase-3) overnight at 4°C.[34]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[32] Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[32]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.[36]

Section 4: Data Interpretation and Future Directions

A successful validation will establish a clear line of evidence from target engagement (CETSA) to functional inhibition (in vitro assays) and finally to a predictable cellular outcome (phenotypic and signaling assays). If the primary hypothesis holds, the data should show selective inhibition of a CA isoform, a corresponding decrease in cancer cell viability, and activation of apoptotic markers. If the secondary hypothesis is supported, inhibition of a specific kinase should correlate with the down-regulation of its corresponding signaling pathway (e.g., decreased p-ERK levels) and an anti-proliferative effect.

This guide provides a robust framework for elucidating the mechanism of action of dimethoxy-substituted sulfonamides. The integration of biophysical, biochemical, and cell-based assays is critical for building a comprehensive and scientifically sound mechanistic narrative, paving the way for the rational development of this promising class of molecules into next-generation therapeutics.

References

-

Carbonic Anhydrase Activity Assay. protocols.io. [Link]

-

Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

-

Vaitiekunas, P., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Communications Biology. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

Elsayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. [Link]

-

Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. bioRxiv. [Link]

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

-

Ma, X., et al. (2017). Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry. [Link]

-

Paul, K., & Kuncinger, T. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]

-